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Introduction
NS1643 is a small molecule compound known as an activator of the human ether-a-go-go-

related gene (hERG) potassium channels (Kv11.1), which are critical for cardiac repolarization.

[1][2] Dysfunction of hERG channels is associated with cardiac arrhythmias, such as Long QT

syndrome.[2][3] NS1643 has been shown to increase hERG channel currents, shorten the

cardiac action potential duration, and presents a potential therapeutic approach for certain

cardiac conditions.[1] It also exhibits activity on other members of the Kv11 channel family,

including Kv11.2 (erg2) and Kv11.3 (erg3) channels.[4] These application notes provide a

comprehensive overview and detailed protocols for utilizing NS1643 in patch clamp

electrophysiology studies to investigate its effects on ion channels.

Mechanism of Action
NS1643 is a diphenylurea compound, N,N'-Bis[2-hydroxy-5-(trifluoromethyl)phenyl]urea, that

acts as a partial agonist on hERG K+ channels.[5] Its primary mechanism involves modifying

the gating properties of the channel. NS1643 shifts the voltage dependence of channel

activation to more negative potentials, thereby increasing the probability of the channel being in

an open state at physiological membrane potentials.[4][6] It has also been reported to slow the

rate of hERG inactivation.[5] The binding site for NS1643 is thought to be located around the

voltage-sensor domain of the hERG channel.[3][7]
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Caption: Mechanism of NS1643 action on hERG channels.

Quantitative Data Summary
The following tables summarize the key quantitative data for the effects of NS1643 on Kv11

channels from various studies.

Table 1: Potency of NS1643 on Kv11 Channels

Channel Cell Type Parameter Value Reference

hERG (Kv11.1) Xenopus oocytes EC50 10.5 µM [1][5]

hERG (Kv11.1)
Mammalian

HEK293 cells
EC50

Not explicitly

stated, but

effects seen at

10 µM

[1]

Kv11.3 CHO cells
Maximal Current

Increase
~80% at 10 µM [4]

Table 2: Electrophysiological Effects of NS1643 on Kv11 Channels
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Channel Cell Type
NS1643
Concentrati
on

Effect
Quantitative
Detail

Reference

hERG

(Kv11.1)

Guinea pig

cardiomyocyt

es

10 µM

Decreased

action

potential

duration

To 65% of

control
[1]

Kv11.3 CHO cells 0.1 µM

Leftward shift

in V0.5 of

activation

~7 mV [4]

Kv11.3 CHO cells 5-10 µM

Leftward shift

in V0.5 of

activation

>15 mV [4]

hERG

(Kv11.1)
Not specified 30 µM

Leftward shift

in KCNH2

activation

curve

~10 mV after

5 min, ~20

mV after 10

min

[6]

hERG

(Kv11.1)
Not specified 10 µM

Increased

rate of

activation

τactivation =

21.7±5.2 ms

(vs. 47.5±4.6

ms control)

[4]

hERG

(Kv11.1)
Not specified 20 µM

Slowed rate

of activation

τactivation =

156.0±20.6

ms

[4]

Experimental Protocols
The following are detailed methodologies for patch clamp experiments to study the effects of

NS1643. These protocols are synthesized from methods described in the cited literature.

Cell Preparation
For Heterologous Expression Systems (e.g., HEK293, CHO cells):
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Culture cells in appropriate media (e.g., DMEM for CHO cells) supplemented with serum and

antibiotics.[4]

Plate cells onto coverslips coated with an appropriate substrate (e.g., poly-D-lysine).[4]

Transfect cells with the cDNA for the ion channel of interest (e.g., rat Kv11.3) and a marker

gene (e.g., EGFP-N1) using a suitable transfection reagent (e.g., LipofectAMINE 2000).[4]

Perform electrophysiological recordings 8-48 hours post-transfection.[4]

For Primary Cardiomyocytes (e.g., Guinea Pig Ventricular Myocytes):

Isolate ventricular myocytes using established enzymatic digestion protocols.

Store the isolated cells in a suitable solution at room temperature.

Use rod-shaped cells with clear cross-striations for experiments.[8]

Solutions
Table 3: Composition of Intracellular and Extracellular Solutions

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC3511382/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3511382/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3511382/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3511382/
https://frank.itlab.us/pubs/single_channel.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1680090?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Solution Component Concentration (mM)

Pipette (Intracellular) Solution KF 130

CaCl2 1

MgCl2 1

NaCl 5

HEPES 10

Phosphocreatine 10

MgATP 4

GTP 0.3

EGTA 5

External (Extracellular)

Solution
NaCl 125

KCl 2.5

MgCl2 1

CaCl2 2

NaH2PO4 1.25

NaHCO3 25

Glucose 25

Note: The pH of the intracellular solution should be adjusted to 7.25 and the external solution to

7.4.[9][10] The osmolarity should be checked and adjusted as needed (typically 290-310 mOsm

for extracellular and 280-300 mOsm for intracellular solutions).

NS1643 Stock Solution Preparation
Prepare a stock solution of NS1643 in DMSO. For a 10 mM stock, dissolve 3.8 mg of

NS1643 (MW: 380.24 g/mol ) in 1 mL of DMSO.[11]
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Store the stock solution at -20°C.[5]

On the day of the experiment, dilute the stock solution to the desired final concentration in

the external recording solution. Ensure the final DMSO concentration does not exceed a

level that affects channel function (typically ≤ 0.1%).

Whole-Cell Patch Clamp Recording
Pull borosilicate glass pipettes to a resistance of 2-4 MΩ when filled with the intracellular

solution.[4]

Transfer a coverslip with adherent cells to the recording chamber on the stage of an inverted

microscope.

Perfuse the chamber with the external solution at a constant rate (e.g., 1-2 mL/min).[10]

Approach a selected cell with the patch pipette and form a gigaohm seal (≥ 1 GΩ).[12]

Rupture the cell membrane to achieve the whole-cell configuration.

Compensate for pipette and whole-cell capacitance and series resistance (typically 60-90%).

[4]

Data should be low-pass filtered (e.g., at 3 kHz) and sampled at an appropriate frequency

(e.g., 10 kHz).[4][9]

Voltage Clamp Protocols
To Measure Activation Curves:

Hold the cell at a negative holding potential (e.g., -80 mV).

Apply a series of depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV

increments) for a sufficient duration to allow for channel activation (e.g., 500 ms).

Follow each depolarizing step with a repolarizing step to a negative potential (e.g., -100 mV)

to record tail currents.[6]
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Measure the peak tail current amplitude at the beginning of the repolarizing step.

Plot the normalized tail current amplitudes against the prepulse potential and fit the data with

a Boltzmann function to determine the half-maximal activation voltage (V0.5) and the slope

factor (k).[4]

To Measure Deactivation Kinetics:

Depolarize the cell to a potential that maximally activates the channels (e.g., +40 mV).

Apply a series of repolarizing voltage steps to different negative potentials (e.g., from -120

mV to -50 mV).

Fit the decaying tail currents with a single or double exponential function to determine the

deactivation time constants.[2]

Experimental Workflow Diagram
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Caption: Experimental workflow for NS1643 patch clamp studies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1680090?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1680090?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

